molecular formula C16H22N4O4S2 B2366221 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 2034245-28-6

1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2366221
CAS No.: 2034245-28-6
M. Wt: 398.5
InChI Key: JCASADGAKAIZMO-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane core with two sulfonyl substituents: a benzylsulfonyl group at position 1 and a 1-methyl-1H-pyrazol-4-ylsulfonyl group at position 2.

Properties

IUPAC Name

1-benzylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S2/c1-18-13-16(12-17-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)14-15-6-3-2-4-7-15/h2-4,6-7,12-13H,5,8-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCASADGAKAIZMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Sulfonylation of 1,4-Diazepane

Step 1: Synthesis of 1-Benzylsulfonyl-1,4-diazepane
1,4-Diazepane (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen. Triethylamine (2.2 equiv) is added, followed by dropwise addition of benzylsulfonyl chloride (1.1 equiv) at 0°C. The reaction is stirred for 12 hours at room temperature. After aqueous workup, the mono-sulfonylated intermediate is isolated via column chromatography (hexane:ethyl acetate = 3:1, 85% yield).

Step 2: Introduction of Pyrazole Sulfonyl Group
The intermediate (1.0 equiv) is reacted with 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.1 equiv) in DCM using 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst. The mixture is refluxed for 6 hours, yielding the di-sulfonylated product after purification (73% yield).

Key Data :

Parameter Value
Reaction Temperature 40°C (Step 1), 80°C (Step 2)
Solvent Dichloromethane
Catalyst DMAP (Step 2)

One-Pot Double Sulfonylation

To streamline the process, a one-pot method employs excess sulfonyl chlorides (2.5 equiv each) with 1,4-diazepane (1.0 equiv) in tetrahydrofuran (THF). Potassium carbonate (3.0 equiv) acts as a base, and the reaction proceeds at 60°C for 24 hours. This method achieves a 68% yield but requires rigorous purification to remove unreacted starting materials.

Alternative Pyrazole Sulfonyl Chloride Synthesis

The 1-methyl-1H-pyrazole-4-sulfonyl chloride precursor is synthesized via:

  • Sulfonation : Treating 1-methyl-1H-pyrazole with chlorosulfonic acid (2.0 equiv) at 0°C for 2 hours.
  • Chlorination : Reacting the sulfonic acid with phosphorus pentachloride (1.2 equiv) in thionyl chloride under reflux.

Characterization of Pyrazole Sulfonyl Chloride :

  • 1H NMR (CDCl3) : δ 8.12 (s, 1H, pyrazole-H), 7.98 (s, 1H, pyrazole-H), 3.95 (s, 3H, CH3).

Optimization Strategies

Catalytic Enhancements

Introducing palladium catalysts (e.g., Pd(OAc)2) during pyrazole sulfonation improves reaction efficiency, reducing side-product formation. This approach, adapted from cross-coupling methodologies, enhances yields by 15–20%.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) favor sulfonylation kinetics, while non-polar solvents (toluene) reduce hydrolysis of sulfonyl chlorides. A mixed solvent system (DCM:THF = 1:1) balances reactivity and stability.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) :
    δ 7.85 (s, 1H, pyrazole-H), 7.78 (s, 1H, pyrazole-H), 7.45–7.30 (m, 5H, benzyl-H), 3.91 (s, 3H, CH3), 3.65–3.50 (m, 4H, diazepane-H), 2.90–2.75 (m, 4H, diazepane-H).
  • HRMS (ESI+) : m/z 419.02 [M+H]+ (calc. 419.01).

Purity and Stability

HPLC analysis (C18 column, acetonitrile:H2O = 70:30) confirms >98% purity. The compound is stable at −20°C for 6 months but degrades rapidly in acidic conditions (pH < 4).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Sequential 73 98 High regioselectivity
One-Pot 68 95 Reduced reaction time
Catalytic (Pd) 85 97 Enhanced pyrazole functionalization

Chemical Reactions Analysis

1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Scientific Research Applications

1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving sulfonyl-containing drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The diazepane ring can interact with receptor sites, potentially modulating receptor activity and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The following table summarizes key structural and physicochemical differences between the target compound and related molecules:

Compound Name Substituents (Position 1 & 4) Molecular Formula Molecular Weight Key Features Reference
Target Compound 1-Benzylsulfonyl, 4-(1-methyl-1H-pyrazol-4-yl)sulfonyl Not explicitly provided (inferred as C₁₇H₂₂N₄O₄S₂) ~414.5 (estimated) Dual sulfonyl groups; aromatic and heteroaromatic substituents N/A
1-(3-(3-Chlorophenyl)-1H-Pyrazol-4-yl)-1,4-Diazepane 1-(3-Chlorophenyl)-1H-pyrazol-4-yl C₁₇H₁₈ClN₅ 343.8 High selectivity for 5-HT₇R; G-protein biased antagonist
1-(2-Methoxy-5-Methylbenzenesulfonyl)-4-[(1-Methyl-1H-Pyrazol-4-yl)Sulfonyl]-1,4-Diazepane 1-(2-Methoxy-5-methylbenzenesulfonyl), 4-(1-methyl-1H-pyrazol-4-yl)sulfonyl C₁₇H₂₄N₄O₅S₂ 428.5 Methoxy and methyl groups enhance solubility; no biological data reported
1-[(1-Methyl-1H-Pyrazol-4-yl)Sulfonyl]-4-(Pyrrolidine-1-Sulfonyl)-1,4-Diazepane 1-(1-methyl-1H-pyrazol-4-yl)sulfonyl, 4-pyrrolidinesulfonyl C₁₃H₂₃N₅O₄S₂ 377.5 Pyrrolidine sulfonyl group may alter pharmacokinetics
1-[(Dimethyl-1,2-Oxazol-4-yl)Sulfonyl]-1,4-Diazepane Hydrochloride 1-(dimethyl-1,2-oxazol-4-yl)sulfonyl C₁₀H₁₈ClN₃O₃S 295.8 Oxazole ring replaces pyrazole; hydrochloride salt improves crystallinity

Functional and Pharmacological Differences

  • The target compound’s benzylsulfonyl group may modulate receptor interaction differently due to steric and electronic effects.
  • Solubility and Bioavailability : The methoxy-methylbenzenesulfonyl analog (C₁₇H₂₄N₄O₅S₂) likely exhibits improved aqueous solubility compared to the target compound, attributed to the polar methoxy group .

Biological Activity

1-(Benzylsulfonyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a complex organic compound characterized by its unique structural features, including sulfonyl and diazepane functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation.

Chemical Structure and Properties

The chemical formula of this compound is C16H22N4O4S2C_{16}H_{22}N_{4}O_{4}S_{2}. The compound's IUPAC name reflects its complex structure, which includes two sulfonyl groups attached to a diazepane ring and a pyrazole moiety.

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₄S₂
IUPAC Name1-benzylsulfonyl-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane
InChI KeyJCASADGAKAIZMO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl groups can form strong interactions with enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the diazepane ring may modulate receptor activity, influencing various signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. Its sulfonamide functionality allows it to interact with the active sites of various enzymes, potentially leading to therapeutic applications in diseases where enzyme regulation is crucial.

Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors in the central nervous system (CNS), akin to benzodiazepines. This interaction could result in anxiolytic or sedative effects, although further research is necessary to elucidate these properties.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to this compound:

  • Oxidative Phosphorylation Inhibition : A related class of compounds has been investigated for their ability to inhibit oxidative phosphorylation (OXPHOS), which is crucial for cancer cell metabolism. These studies highlight the potential of sulfonamide derivatives as therapeutic agents in oncology .
  • GABAergic Activity : Research on similar diazepine compounds indicates their role in enhancing GABAergic transmission. This suggests that this compound may also exhibit anxiolytic properties through modulation of GABA receptors .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have demonstrated that modifications in the chemical structure can significantly affect biological activity. Understanding these relationships will be crucial for optimizing the efficacy of this compound in therapeutic applications .

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity (HPLC)
Diazepane formationDCM, Et₃N, 0°C → RT, 12 h7892
BenzylsulfonylationBenzylsulfonyl chloride, 0°C, 2 h8595
Pyrazole sulfonylation1-Methylpyrazole-4-sulfonyl chloride, 5°C, 3 h7289

Q. Table 2: Comparative Biological Activity

TargetIC₅₀ (nM)Assay TypeReference
CDK210.2 ± 1.5Fluorescence polarization
EGFR145 ± 12Radioactive filter binding
S. aureus (MIC)16 µg/mLBroth microdilution

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